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Compound of Interest

3-(Bromomethyl)pyridine-2-
Compound Name:
carbonitrile

Cat. No.: B056254

Abstract: This technical guide provides a comprehensive overview of the predicted structural
and spectroscopic characteristics of 3-(Bromomethyl)pyridine-2-carbonitrile (CAS RN:
116986-13-1). Due to the current absence of published experimental data for this specific
compound, this document leverages data from analogous structures and established principles
of spectroscopic and crystallographic analysis to provide a robust predictive model. Detailed
experimental protocols for the synthesis, purification, and comprehensive structural elucidation
of the title compound are also presented. This guide is intended for researchers, scientists, and
professionals in the field of drug development who may be interested in the synthesis and
characterization of novel pyridine derivatives.

Introduction

3-(Bromomethyl)pyridine-2-carbonitrile is a halogenated heterocyclic compound with
potential applications as a building block in medicinal chemistry and materials science. The
presence of a reactive bromomethyl group, a cyano moiety, and a pyridine ring makes it a
versatile intermediate for the synthesis of more complex molecular architectures. A thorough
understanding of its three-dimensional structure and spectroscopic properties is crucial for its
effective utilization in research and development. This guide aims to fill the current gap in the
literature by providing a detailed predictive analysis and a clear roadmap for its experimental
characterization.

Predicted Physicochemical Properties
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A summary of the basic physicochemical properties of 3-(Bromomethyl)pyridine-2-
carbonitrile is provided in the table below.

Property Predicted Value Source

CAS Number 116986-13-1 --INVALID-LINK--[1]

Molecular Formula C7HsBrN2 --INVALID-LINK--[1]

Molecular Weight 197.03 g/mol --INVALID-LINK--[1]
Predicted to be a solid at room

Appearance Inferred from related structures
temperature

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 3-(Bromomethyl)pyridine-2-
carbonitrile, based on the analysis of structurally similar compounds and fundamental
principles of spectroscopy.

'H NMR Spectroscopy

The predicted *H NMR spectrum of 3-(Bromomethyl)pyridine-2-carbonitrile in CDCIs is
expected to show three distinct signals corresponding to the three types of aromatic protons
and one signal for the benzylic protons.
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

The proton at
position 6 is
deshielded by
Doublet of the adjacent
~8.7 1H H-6 )
Doublets nitrogen atom
and is expected
to appear at the

lowest field.

The proton at
position 4 will be
Doublet of influenced by the
~7.9 1H H-4
Doublets electron-
withdrawing

cyano group.

The proton at
position 5 is
Doublet of expected to be
~74 1H H-5
Doublets the most
shielded of the

aromatic protons.

The benzylic
protons adjacent
to the bromine
_ atom are

~4.6 Singlet 2H -CHz2Br
expected to
appear as a
singlet in this

region.

3C NMR Spectroscopy

The predicted 13C NMR spectrum in CDCIs will likely display seven signals, corresponding to
the seven carbon atoms in the molecule.
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Chemical Shift (6, ppm) Assignment Rationale
The carbon adjacent to the
nitrogen is expected to be the
~ 152 C-6 _ _
most deshielded aromatic
carbon.
~ 140 C-4 Aromatic carbon.
~ 130 C-5 Aromatic carbon.
The carbon bearing the
~ 125 C-3
bromomethyl group.
The carbon bearing the cyano
~ 118 C-2
group.
~115 -CN The carbon of the nitrile group.
~ 30 -CHz2Br The benzylic carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is predicted to show characteristic absorption bands for the C=N, C-Br,
and aromatic C-H and C=C/C=N bonds.

Wavenumber (cm~—2) Intensity Assignment
~ 3100-3000 Medium Aromatic C-H stretching
C=N stretching of the nitrile
~ 2230 Strong
group
) Aromatic C=C and C=N ring
~ 1600-1450 Medium to Strong )
stretching
~ 1250 Medium C-H in-plane bending
~ 800-700 Strong C-H out-of-plane bending
~ 650 Medium C-Br stretching
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Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic
fragmentation patterns.

m/z Interpretation

Molecular ion peaks (M*, M*+2) with
197/199 approximately equal intensity, characteristic of

the presence of one bromine atom.

118 Loss of Br radical ([M-Br]*)

91 Loss of Br and HCN ([M-Br-HCN]*)

Proposed Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and structural
characterization of 3-(Bromomethyl)pyridine-2-carbonitrile.

Synthesis of 3-(Bromomethyl)pyridine-2-carbonitrile

This proposed synthesis is adapted from procedures for analogous brominations of methyl-
substituted pyridines.

Materials:

o 3-Methylpyridine-2-carbonitrile[2]

e N-Bromosuccinimide (NBS)

e Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

o Carbon tetrachloride (CCla4) or other suitable non-polar solvent
e Sodium bicarbonate (NaHCO3) solution

e Anhydrous sodium sulfate (Na2S0Oa4)
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 Silica gel for column chromatography
e Hexane and Ethyl acetate for elution
Procedure:

e To a solution of 3-methylpyridine-2-carbonitrile (1.0 eq) in CCls, add NBS (1.1 eq) and a
catalytic amount of BPO or AIBN.

o Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and filter to remove the
succinimide byproduct.

o Wash the filtrate with a saturated NaHCOs solution and then with brine.

e Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl
acetate gradient to afford pure 3-(Bromomethyl)pyridine-2-carbonitrile.

Structural Characterization

4.2.1. NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of
deuterated chloroform (CDCIs).

 Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

» Data Acquisition: For *H NMR, acquire spectra with a sufficient number of scans to obtain a
good signal-to-noise ratio. For 33C NMR, use a proton-decoupled pulse sequence. 2D NMR
experiments such as COSY, HSQC, and HMBC can be performed to confirm assignments.

4.2.2. FT-IR Spectroscopy
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o Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or
acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Record the FT-IR spectrum on a standard FT-IR spectrometer over the
range of 4000-400 cm™1,

4.2.3. Mass Spectrometry

¢ Instrumentation: Obtain the mass spectrum using an Electron lonization (EIl) or Electrospray
lonization (ESI) mass spectrometer.

e Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the
molecular weight and structure.

4.2.4. X-ray Crystallography

o Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a
solution of the purified compound in an appropriate solvent system (e.g., hexane/ethyl
acetate).

o Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a
single-crystal X-ray diffractometer with Mo Ka or Cu Ka radiation.[3][4][5]

e Structure Solution and Refinement: Solve the crystal structure using direct methods and
refine the structure by full-matrix least-squares on F2.[3][4][5]

Visualizations

The following diagrams illustrate the proposed experimental workflow and the structural
features of 3-(Bromomethyl)pyridine-2-carbonitrile.
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Caption: Proposed experimental workflow for the synthesis and structural analysis.
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Caption: Key structural features and predicted *H NMR chemical shifts.

Conclusion

This technical guide provides a detailed predictive structural analysis of 3-
(Bromomethyl)pyridine-2-carbonitrile, a compound for which experimental data is not
currently available in the public domain. The predicted spectroscopic data, including *H NMR,
13C NMR, FT-IR, and mass spectrometry, offer a valuable reference for researchers working
with this molecule. Furthermore, the comprehensive experimental protocols outlined herein
provide a clear and actionable path for the synthesis and rigorous structural characterization of
this promising chemical intermediate. The information presented is intended to facilitate further
research and application of 3-(Bromomethyl)pyridine-2-carbonitrile in various fields of
chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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